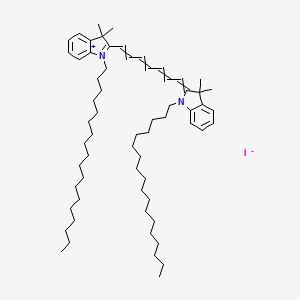

Cy7 DiC18

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DiR''; DiIC18(7) is a lipophilic, near-infrared fluorescent cyanine dye. It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes. The dye is useful for labeling cytoplasmic membrane. The two long 18-carbon chains insert into the cell membrane, resulting in specific and stable cell staining with no or minimal dye transfer between cells.

Applications De Recherche Scientifique

Enhanced Photothermal Therapy and Tumor Starvation : Cy7 has been applied in cell imaging and tumor phototherapy due to its photophysical properties and biocompatibility. A study developed a new strategy using Cy7 conjugated with glucose oxidase (Cy-GOx) to improve its antioxidant capacity, thus enhancing photothermal therapy and tumor starvation therapy (Zou et al., 2022).

Biochemical Processes in Freshwater Systems : Cy7 was used in a study of diurnal variations in photosynthesis and respiration activity in a freshwater dam reservoir, indicating its utility in environmental and ecological research (Trojanowska et al., 2008).

Activation in Mixed Micelles : A study on protein kinase C used mixed micelles containing diacylglycerols (such as diC18:1) and phosphatidylserine, demonstrating Cy7's role in biochemistry and molecular biology research (Hannun et al., 1985).

Water Permeability and Mechanical Strength Studies : Cy7 was part of a study examining the water permeability and mechanical strength of lipid bilayers, indicating its importance in biophysical research (Olbrich et al., 2000).

Nitroreductase Imaging in Tumors : A specific application of Cy7 was in developing a near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging. This application is crucial for tumor diagnosis and understanding hypoxia within tumors (Li et al., 2015).

Six-Color Immunophenotyping : In laser scanning cytometry, Cy7's ability to emit far-red fluorescence was harnessed to increase the number of measurable colors for leukocyte subtyping, demonstrating its utility in immunology and medical diagnostics (Gerstner et al., 2002).

Stability in M-phase Phosphorylation Studies : Cy7 played a role in a study on the stability of Fbw7α in M-phase, requiring phosphorylation by protein kinase C. This research contributes to our understanding of tumor suppressors in human cancers (Zitouni et al., 2017).

Mécanisme D'action

Target of Action

Cy7 DiC18, also known as DiR or DiIC18(7), is a lipophilic, near-infrared fluorescent cyanine dye . Its primary targets are cell membranes, organelles, liposomes, viruses, and lipoproteins . It is widely used to label these structures due to its lipophilic nature .

Mode of Action

this compound interacts with its targets by incorporating into lipid environments such as cell membranes and liposomes . Once applied to cells, the dye diffuses laterally within the plasma membrane, resulting in staining of the entire cell .

Biochemical Pathways

The dye’s ability to label cells, organelles, liposomes, viruses, and lipoproteins suggests it may influence pathways related to these structures .

Pharmacokinetics

Its lipophilic nature and ability to incorporate into lipid environments suggest it may distribute widely in the body, particularly in lipid-rich tissues .

Result of Action

The primary result of this compound’s action is the labeling of cells, organelles, liposomes, viruses, and lipoproteins . This allows for the visualization of these structures under a fluorescence microscope or flow cytometry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of lipid environments . It is weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes or bound to lipophilic biomolecules . The dye is an oil at room temperature .

Safety and Hazards

Orientations Futures

There is a need for continued advancement in bioresponsive fluorescence imaging which requires new classes of activatable fluorescent probes that emit near-infrared fluorescence with wavelengths above 740 nm .

Relevant Papers There are several papers that have been published on the topic of Cy7 DiC18 . These papers discuss various aspects of this compound, including its synthesis, properties, and applications.

Analyse Biochimique

Biochemical Properties

Cy7 DiC18 plays a significant role in biochemical reactions due to its ability to integrate into cell membranes. The two long 18-carbon chains of this compound insert into the lipid bilayer, resulting in specific and stable cell staining with minimal dye transfer between cells . This compound interacts with various biomolecules, including membrane proteins and lipids, facilitating multicolor imaging and flow cytometric analysis of live cells .

Cellular Effects

This compound influences various cellular processes by integrating into the cell membrane. This integration can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in the membrane can alter the fluidity and permeability of the lipid bilayer, impacting the function of membrane-bound proteins and receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its integration into the lipid bilayer of cell membranes. This integration can influence the activity of membrane-bound enzymes and receptors, potentially leading to changes in gene expression and cellular metabolism. The near-infrared fluorescence of this compound also allows for the tracking and imaging of cellular processes in real-time .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable in the cell membrane for extended periods, allowing for long-term imaging and tracking of cellular processes .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively stain cells and tissues without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including alterations in cell signaling pathways and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with membrane lipids and proteins. The integration of this compound into the lipid bilayer can influence metabolic flux and metabolite levels, potentially impacting cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its integration into the lipid bilayer. This compound interacts with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane. This localization is facilitated by the compound’s long 18-carbon chains, which allow it to integrate into the lipid bilayer. The presence of this compound in the membrane can influence its activity and function, including its interactions with membrane-bound proteins and receptors .

Propriétés

IUPAC Name |

2-[7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIOTPLALDYAEH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H101IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1013.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Cy7 DiIC18 a suitable dye for labeling extracellular vesicles?

A: Cy7 DiIC18 is a lipophilic dye, meaning it has an affinity for and readily dissolves in lipids. [] Extracellular vesicles, including exosomes, are enclosed by a lipid bilayer membrane. [] This makes Cy7 DiIC18 an effective label as it can stably integrate into the EV membrane, enabling researchers to track these vesicles.

Q2: What are the advantages of using a fluorescent dye like Cy7 DiIC18 over genetic modification for labeling EVs?

A2: The research highlights that using a fluorescent dye like Cy7 DiIC18 offers several advantages over genetic modification for labeling EVs:

- Simplicity: Dye labeling is technically less demanding than genetic modification, which requires transfection and expression of fluorescent proteins. []

- Versatility: Dyes can be used to label EVs derived from various cell types, including those that are difficult to transfect. []

- Preservation of cellular integrity: Dye labeling avoids potential alterations to the EV-producing cells that genetic modification might introduce. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.